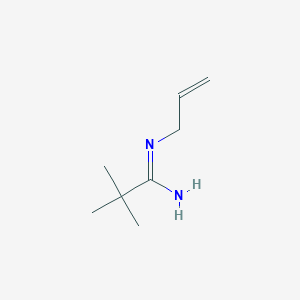![molecular formula C16H17N5O4 B14645762 N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide CAS No. 52768-05-5](/img/structure/B14645762.png)
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is a complex organic compound that features both nitro and nitroso functional groups. These groups are known for their significant roles in various chemical reactions and applications. The compound’s structure includes a nitroaniline moiety, which is a common motif in many industrial and pharmaceutical chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of aniline derivatives, followed by nitrosation and subsequent coupling reactions. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the formation of the nitro and nitroso groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and nitrosation processes. These processes are typically carried out in batch reactors with stringent controls on temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce corresponding amines.
科学研究应用
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide involves its interaction with various molecular targets and pathways. The nitro and nitroso groups can participate in redox reactions, influencing cellular processes and enzyme activities. These interactions can lead to changes in cellular signaling pathways, potentially resulting in therapeutic effects or toxicological outcomes.
相似化合物的比较
Similar Compounds
2-Methyl-3-nitroaniline: Shares the nitroaniline moiety but lacks the nitroso group.
N-Methyl-2-nitroaniline: Similar structure but with a methyl group instead of the nitroso group.
Nitrobenzene: Contains a nitro group on a benzene ring but lacks the additional functional groups present in the target compound.
Uniqueness
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide is unique due to the presence of both nitro and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
52768-05-5 |
|---|---|
分子式 |
C16H17N5O4 |
分子量 |
343.34 g/mol |
IUPAC 名称 |
N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide |
InChI |
InChI=1S/C16H17N5O4/c1-16(21(24)25,12-19(17-22)14-8-4-2-5-9-14)13-20(18-23)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI 键 |
NDMXXGRHPMAJHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C1=CC=CC=C1)N=O)(CN(C2=CC=CC=C2)N=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


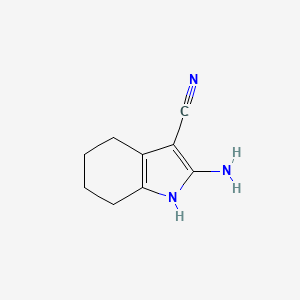
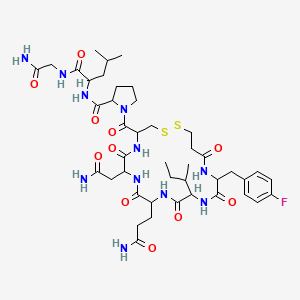
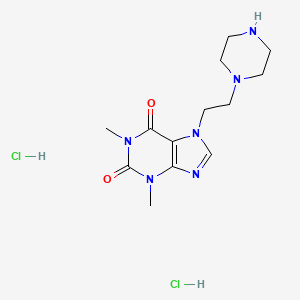
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
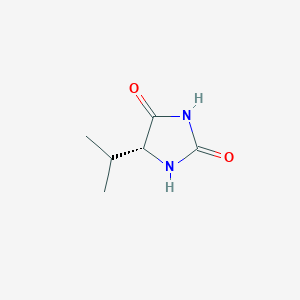

![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)
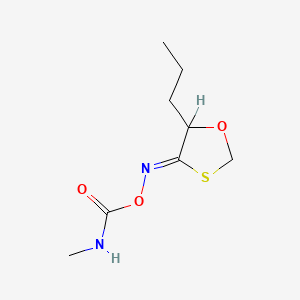
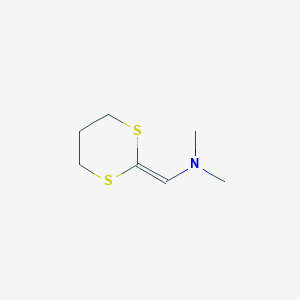
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

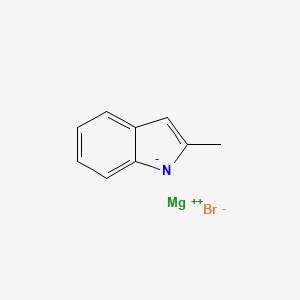
germane](/img/structure/B14645752.png)
